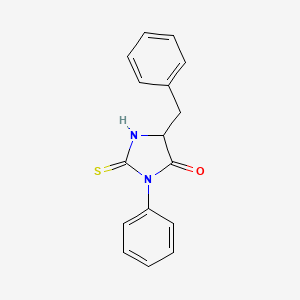
3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one
Overview
Description
3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one derivatives have been synthesized and characterized, demonstrating their potential in pharmacological studies, particularly as antitumor agents. The compounds were synthesized using various techniques and characterized by FT-IR, NMR spectroscopy, and single-crystal XRD analysis. Molecular docking studies predicted their binding interactions with specific receptors, and computational studies helped to identify their electronic states and molecular parameters, indicating their potential in future anticancer evaluations (Vanitha et al., 2021).
Mechanistic Insights
Research on this compound also includes studies on its dehydrogenation processes under various conditions, providing insights into its chemical behavior and the predominance of specific isomers. Such mechanistic insights are crucial for understanding its reactivity and potential applications in synthetic chemistry (Pepino et al., 2012).
Complex Formation and Electrochemical Investigation
The compound has been used to form complexes with transition metals like Co, Ni, and Cu. The electrochemical behavior of these complexes was studied, contributing to the understanding of its potential applications in materials science and electrochemistry. Such investigations are essential for the development of new materials with specific electrochemical properties (Beloglazkina et al., 2007).
Synthesis from S-Amino Acids
A concise method for transforming S-amino acids into 5-alkyl-3-phenyl-2-thioxoimidazolidin-4-one heterocycles using phenylisothiocyanate has been described, highlighting its synthetic utility. This approach provides an efficient pathway for the synthesis of phenylthiohydantoins of amino acid with excellent yields, demonstrating the compound's role in synthetic organic chemistry (Jangale et al., 2015).
Mechanism of Action
Target of Action
PTH-L-PHENYLALANINE, also known as Phenylthiohydantoin-phenylalanine, primarily targets the parathyroid hormone-2 (PTH2) receptor . This receptor is a G-protein coupled receptor that serves a variety of signal transduction roles . It is also involved in the regulation of vital biochemical processes in bone, kidney, and other tissues .
Mode of Action
The interaction of PTH-L-PHENYLALANINE with its targets involves the activation of heterotrimeric G proteins, such as Gs that stimulates cAMP production . This activation leads to a series of intracellular events that result in the modulation of various organ systems . The compound’s interaction with its targets is facilitated by its specific binding to the PTH2 receptor .
Biochemical Pathways
PTH-L-PHENYLALANINE is involved in the phenylpropanoid metabolic pathway . This pathway is crucial for the biosynthesis of a diverse group of secondary metabolites. The compound, as a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine, plays a significant role in these pathways .
Result of Action
The molecular and cellular effects of PTH-L-PHENYLALANINE’s action are primarily related to its role in the regulation of calcium and phosphate ions, and vitamin D in blood and extracellular fluids . Additionally, it is involved in the stimulation of bone formation when the hormone is intermittently administrated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PTH-L-PHENYLALANINE. For instance, lifestyle factors such as smoking, body mass index (BMI), diet, alcohol, and exercise, as well as exposure to pollutants like heavy metals and chemicals, can affect the levels of parathyroid hormone and calcitonin, which are related to the action of PTH-L-PHENYLALANINE .
Biochemical Analysis
Biochemical Properties
3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis . The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in biochemical pathways. Additionally, this compound can form complexes with metal ions, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses . Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby disrupting normal biochemical pathways . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been associated with sustained alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and disruptions in normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, this compound can affect the balance of metabolic pathways, potentially leading to alterations in energy production and cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular locations . The localization and accumulation of this compound within cells can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may localize to the mitochondria, affecting cellular energy production and metabolic processes .
Properties
IUPAC Name |
5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDCDSHFIITFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962989 | |
| Record name | 5-Benzyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4332-97-2 | |
| Record name | 3-Phenyl-5-(phenylmethyl)-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4332-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



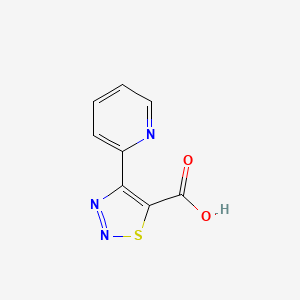
![1-[(Cyclobutylamino)methyl]cyclopentan-1-ol](/img/structure/B1466477.png)
![1-{[(Butan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466478.png)

![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)
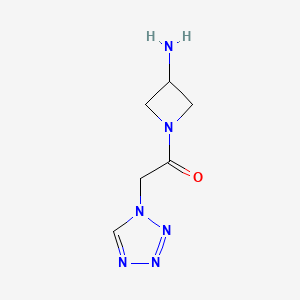
![2-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466486.png)
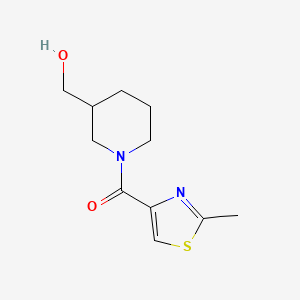
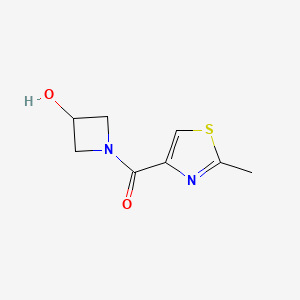
![1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466494.png)
![1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466495.png)
